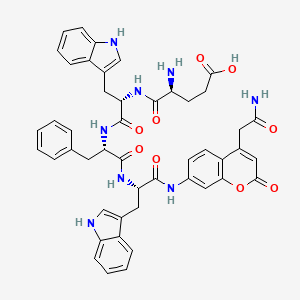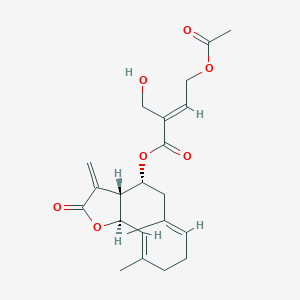
8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is a sesquiterpenoid lactone compound with the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol . It is a natural product isolated from various plant species, including Stevia alpina var. glutinosa . This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide involves several steps, including the acetylation and hydroxylation of precursor molecules. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general steps include:
Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule.
Esterification: The formation of an ester bond between the hydroxyl group and the acetoxy group.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from natural sources. This process includes:
Análisis De Reacciones Químicas
Types of Reactions
8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and in the study of sesquiterpenoid lactones.
Biology: Investigated for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds
Mecanismo De Acción
The mechanism of action of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Inflammatory Pathways: By modulating the activity of enzymes and cytokines involved in inflammation.
Induce Apoptosis: In cancer cells through the activation of apoptotic pathways.
Antimicrobial Activity: By disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Comparación Con Compuestos Similares
8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is unique due to its specific acetoxy and hydroxytigloyloxy functional groups. Similar compounds include:
8 beta-(4-Hydroxytigloyloxy)costunolide: Lacks the acetoxy group but shares the hydroxytigloyloxy moiety.
Costunolide: A parent compound without the acetoxy and hydroxytigloyloxy groups.
Parthenolide: Another sesquiterpenoid lactone with similar biological activities but different functional groups.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C22H28O7 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-7+,17-8+/t18-,19-,20+/m1/s1 |
Clave InChI |
CUJJANFZVGSCSV-UHIMBCETSA-N |
SMILES isomérico |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/COC(=O)C)/CO)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


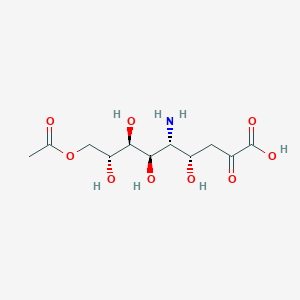
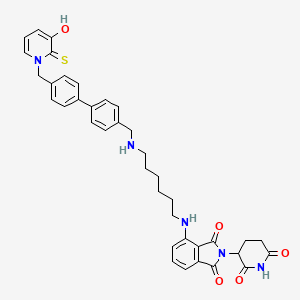
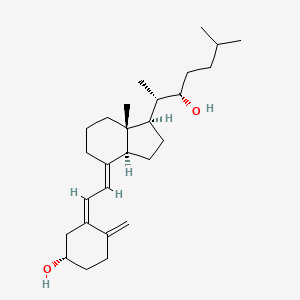

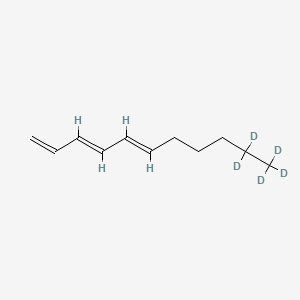

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
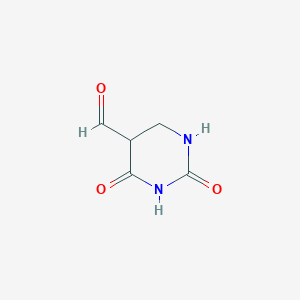
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)


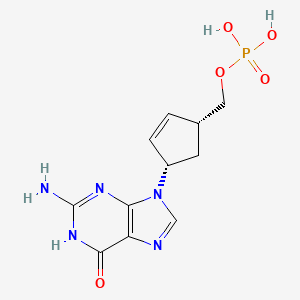
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
